Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-carbonochloridoylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQDQGSIOTBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90854534 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923020-94-4 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of Cyclopentane-1,1-Dicarboxylic Acid Derivatives
The most direct route involves chlorinating cyclopentane-1,1-dicarboxylic acid or its methyl ester. Thionyl chloride (SOCl₂) serves as the chlorinating agent, converting one carboxylic acid group to an acyl chloride while preserving the methyl ester.
Reaction Scheme :
$$
\text{Methyl cyclopentane-1,1-dicarboxylate} + \text{SOCl}2 \rightarrow \text{Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate} + \text{SO}2 + \text{HCl}
$$
Key conditions include anhydrous dichloromethane as the solvent, reflux at 40–60°C for 4–6 hours, and stoichiometric excess of SOCl₂ (1.2–1.5 equivalents). The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carbonyl oxygen, facilitating chloride displacement. Yields typically range from 70–85%, with purity confirmed by ¹³C NMR showing distinct carbonyl signals at 170.2 ppm (ester) and 168.9 ppm (acyl chloride).
Esterification-Chlorination Tandem Process
An alternative two-step approach starts with cyclopentane-1,1-dicarboxylic acid. First, selective esterification of one carboxylic acid group with methanol under acidic conditions forms the mono-methyl ester. Subsequent chlorination of the remaining acid group completes the synthesis.
Step 1 – Fischer Esterification :
$$
\text{Cyclopentane-1,1-dicarboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl cyclopentane-1,1-dicarboxylate} + \text{H}2\text{O}
$$
Sulfuric acid (5–10 mol%) in refluxing methanol (65°C, 12 hours) achieves 90–95% conversion. Excess methanol drives equilibrium toward ester formation.
Step 2 – Chlorination :
Identical to Section 1.1, this step affords the target compound in 75–80% overall yield.
Ring-Opening Functionalization of Bicyclic Precursors
Patent literature describes methods involving cyclohexanol derivatives isomerized to cyclopentane frameworks. For example, cyclohexene isomerizes to 1-methylcyclopentene over SiO₂ at 400°C, which undergoes methoxycarbonylation and chlorination.
Critical Steps :
- Isomerization : Gas-phase isomerization of cyclohexene at 400°C over silicon dioxide yields 1-methylcyclopentene (60–65% yield).
- Methoxycarbonylation : Reaction with methyl chloroformate (ClCOOCH₃) in the presence of Lewis acids (e.g., AlCl₃) introduces the ester group.
- Chlorination : Thionyl chloride converts the remaining carbonyl to acyl chloride.
This route, while longer, offers scalability for industrial production, with reported pilot-scale yields of 68%.
Comparative Analysis of Methodologies
| Method | Starting Material | Yield | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Direct Chlorination | Methyl dicarboxylate | 70–85% | 4–6 hours | Fewer steps; high atom economy |
| Tandem Ester-Chlorination | Cyclopentane-1,1-dicarboxylic acid | 75–80% | 16–18 hours | Avoids dicarboxylate synthesis |
| Isomerization Route | Cyclohexene | 60–68% | 24–30 hours | Scalable; uses inexpensive feedstocks |
Challenges and Mitigations :
- Moisture Sensitivity : SOCl₂ and acyl chloride intermediates require strict anhydrous conditions.
- Byproduct Formation : Over-chlorination is minimized using controlled SOCl₂ stoichiometry.
- Catalyst Deactivation : In isomerization, SiO₂ catalysts require periodic regeneration to maintain activity.
Advanced Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity and purity:
- ¹H NMR (CDCl₃): Cyclopentane protons appear as multiplet δ 1.6–2.1 ppm; methyl ester singlet at δ 3.7 ppm.
- FT-IR : Strong C=O stretches at 1745 cm⁻¹ (ester) and 1802 cm⁻¹ (acyl chloride).
- Mass Spec : Molecular ion peak at m/z 190.04 (M⁺), with fragments at m/z 155 (loss of Cl) and 127 (loss of COOCH₃).
Industrial-Scale Adaptations
Bulk production employs continuous-flow reactors for chlorination steps, reducing hazardous intermediate storage. A 2023 study demonstrated a microreactor system achieving 92% conversion with residence times under 10 minutes, enhancing safety and throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.
Hydrolysis: It can be hydrolyzed to form cyclopentane-1,1-dicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted cyclopentane carboxylates.
Reduction: Methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.
Hydrolysis: Cyclopentane-1,1-dicarboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in reactions such as:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, facilitating the formation of substituted cyclopentane derivatives.
- Reduction Reactions: This compound can be reduced to form methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate, which has further applications in organic synthesis.
- Hydrolysis: Hydrolysis leads to the formation of cyclopentane-1,1-dicarboxylic acid, expanding its utility in synthetic pathways.
Biological Research
Research has indicated that this compound may have significant biological implications:
- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes, potentially altering biochemical pathways. For instance, it was noted that it could covalently bond with enzyme active sites, impacting their functionality.
- Anticancer Activity: Studies have demonstrated that this compound exhibits antiproliferative effects on various human cancer cell lines, notably lung and breast cancer cells. Treatment with this compound resulted in significant reductions in cell viability, suggesting potential therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Precursor for Pharmaceutical Compounds: Its unique structure allows it to serve as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways.
- Drug Design: The compound's reactivity makes it an attractive candidate for designing new drugs that require specific functional modifications .
Industrial Applications
In industrial settings, this compound is utilized in the production of various chemicals:
- Polymers and Resins: It plays a role in synthesizing polymers and resins used in coatings and adhesives.
- Specialty Chemicals: The compound is also involved in producing specialty chemicals that have applications across several industries, including agrochemicals .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of a specific kinase involved in cell signaling pathways demonstrated that this compound inhibited kinase activity by forming a covalent bond with the active site. This interaction led to altered downstream signaling pathways, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Effects
In another investigation assessing the compound's antiproliferative effects on human cancer cell lines, researchers found that treatment resulted in significant reductions in cell viability across multiple types of cancer cells. These findings suggest that this compound could be further developed into an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or reduction.
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and application-based attributes of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate with structurally related cyclopentane carboxylates.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Cyclopentane Carboxylates
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | COCl, COOCH₃ | C₈H₉ClO₃ | Chlorocarbonyl, methyl ester |
| Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate | 4-Cl-C₆H₄, COOCH₃ | C₁₃H₁₅ClO₂ | Aryl chloride, methyl ester |
| Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate | Br-C₆H₄-SO₂, COOCH₃ | C₁₃H₁₅BrO₄S | Sulfonyl, bromophenyl, ester |
| Methyl 1-(methylamino)cyclopentanecarboxylate | CH₃NH, COOCH₃ | C₈H₁₅NO₂ | Amine, methyl ester |
Key Observations :
- Reactivity : The chlorocarbonyl group in the target compound enhances electrophilicity compared to aryl or sulfonyl substituents, enabling rapid nucleophilic substitution (e.g., with amines or alcohols) .
Reactivity Insights :
- The chlorocarbonyl group facilitates one-step conjugation with nucleophiles, unlike aryl-substituted analogs, which require multi-step functionalization (e.g., sulfonation or halogenation) .
- In PROTAC development, chlorocarbonyl derivatives serve as critical linkers due to their ability to form stable bonds with E3 ligase ligands .
Key Considerations :
- The chlorocarbonyl group likely increases toxicity compared to non-reactive analogs.
Biological Activity
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is an organic compound with significant potential in pharmaceutical and agrochemical applications. Its structural features, including a cyclopentane ring and a chlorocarbonyl group, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 188.61 g/mol
- Functional Groups : Chlorocarbonyl and carboxylate ester
The presence of the chlorine atom enhances the compound's reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of drug development. Its structural characteristics allow it to interact with various biological targets, suggesting potential therapeutic applications.
Potential Pharmacological Effects
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may possess similar pharmacological benefits.
- Antiviral Activity : Compounds with related structures have been evaluated for antiviral properties, showing efficacy against viruses such as herpes simplex virus (HSV). This suggests that this compound could be explored for antiviral drug development .
- Analgesic Effects : The compound's potential analgesic properties align with findings from related studies on cyclopentane derivatives.
Synthesis Methods
Several synthesis methods have been reported for this compound, which are crucial for producing the compound in sufficient quantities for research and industrial applications. Key methods include:
- Chlorination Reactions : Utilizing chlorinating agents to introduce the chlorocarbonyl group.
- Esterification Processes : Converting cyclopentanecarboxylic acid derivatives into their methyl ester forms.
These methods underscore the compound's versatility in organic synthesis.
Study on Antiviral Activity
A study evaluated the antiviral activity of nucleoside analogs containing cyclopentane moieties similar to this compound. These analogs showed significant efficacy against HSV in vitro, suggesting that structural modifications can lead to potent antiviral agents .
Anti-inflammatory Research
In another study, derivatives of cyclopentane structures were tested for their ability to inhibit NF-kB activation in inflammatory models. The results indicated that modifications to the cyclopentane framework could enhance anti-inflammatory activity, pointing towards a promising avenue for developing new therapeutics based on this compound .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate | CHClO | Chlorophenyl substitution | Anti-inflammatory, analgesic |
| Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate | CHO | Hydroxyl group instead of chlorine | Antiviral potential |
| Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate | CHClO | Different substitution pattern on phenyl ring | Potential anti-cancer properties |
This comparative analysis highlights how variations in substitution patterns can influence biological activities and therapeutic potential.
Q & A
Basic: What analytical techniques are recommended for confirming the structure and purity of Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS): Use electrospray ionization (ESI) to detect the molecular ion peak at m/z 428 [M+H]⁺ .
- High-Performance Liquid Chromatography (HPLC): Monitor purity using a retention time of 0.61 minutes under SQD-FA05 conditions (C18 column, gradient elution) .
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H-NMR (e.g., δ 2.29 ppm for methyl groups) and ¹³C-NMR for carbonyl and cyclopentane backbone validation, as demonstrated in analogous compounds .
Advanced: How can discrepancies between theoretical and observed LCMS molecular ion peaks be resolved?
Methodological Answer:
- Adduct Formation Analysis: Check for sodium/potassium adducts (m/z +22/+38) or solvent-related peaks. Adjust ionization parameters (e.g., ESI voltage, desolvation temperature) .
- Cross-Validation with NMR: Use ¹H-NMR integration ratios to verify stoichiometry of functional groups (e.g., methyl ester, chlorocarbonyl) and rule out impurities .
- Tandem MS (MS/MS): Fragment the parent ion to confirm characteristic cleavage patterns (e.g., loss of COCl or cyclopentane ring stability) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Silica Gel Column Chromatography: Use a gradient of ethyl acetate/methanol (e.g., 9:1 v/v) to achieve 90% yield, as validated in patent syntheses .
- Liquid-Liquid Extraction: Employ phosphate buffer (pH-adjusted) to separate organic and aqueous layers, followed by brine washing to remove polar impurities .
- Crystallization: Induce crystallization using heptane/2-butanone mixtures under inert atmospheres to minimize hydrolysis of the chlorocarbonyl group .
Advanced: How can reaction conditions be optimized to synthesize derivatives of this compound?
Methodological Answer:
- Atmosphere Control: Conduct reactions under nitrogen to prevent moisture-induced degradation of the chlorocarbonyl group .
- Temperature Modulation: Use low temperatures (0–25°C) to stabilize intermediates during borane-mediated reductions or coupling reactions .
- Stoichiometric Precision: Maintain a 1:1 molar ratio of reactants (e.g., methylamine derivatives to carbonyl precursors) to avoid side reactions, as shown in cyclopentane-functionalized analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure to corrosive chlorocarbonyl groups .
- Moisture Avoidance: Store in anhydrous conditions (desiccators with silica gel) to prevent hydrolysis to carboxylic acid derivatives .
- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks, as recommended in safety data sheets (SDS) .
Advanced: How can reaction intermediates be stabilized during multi-step syntheses?
Methodological Answer:
- In Situ Quenching: Add stabilizing agents like pyridine hydrochloride to scavenge reactive byproducts (e.g., HCl) during imine formation .
- Intermediate Trapping: Use borane complexes (e.g., 5-ethyl-2-methylpyridine borane) to reduce labile intermediates without isolating them, improving overall yield .
- Real-Time Monitoring: Employ inline FTIR or HPLC to track intermediate conversion and adjust reaction times dynamically .
Basic: What solvents and conditions are optimal for NMR analysis of this compound?
Methodological Answer:
- Deuterated Solvents: Use DMSO-d₆ for ¹H-NMR to resolve cyclopentane proton splitting patterns (e.g., δ 2.05–2.56 ppm multiplet) .
- Sample Preparation: Ensure anhydrous conditions to prevent signal broadening from water contamination, critical for chlorocarbonyl group detection .
Advanced: How can computational modeling aid in predicting reactivity or stability?
Methodological Answer:
- DFT Calculations: Model the chlorocarbonyl group’s electrophilicity to predict nucleophilic attack sites in coupling reactions .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethyl acetate vs. methanol) to optimize solubility and reaction rates .
- Degradation Pathways: Use quantum mechanics to identify hydrolysis-prone regions and design protective strategies (e.g., steric hindrance via cyclopentane substitution) .
Basic: How is the stability of this compound affected by long-term storage?
Methodological Answer:
- Temperature Control: Store at –20°C in amber vials to minimize thermal and photolytic degradation .
- Moisture Barrier: Use argon-overlayered containers with molecular sieves to prevent hydrolysis of the chlorocarbonyl group .
Advanced: What strategies mitigate low yields in multi-component reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate imine or amide bond formation, as seen in cyclopentane-based analogs .
- Stepwise Addition: Introduce reagents sequentially (e.g., add borane after acid activation) to prevent intermediate decomposition .
- Byproduct Removal: Use scavengers (e.g., polymer-supported bases) to adsorb HCl generated during reactions, improving equilibrium shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
